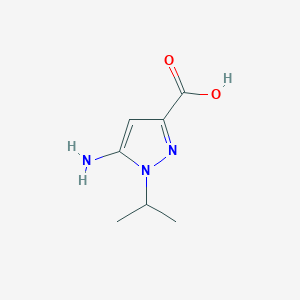

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC14659077

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O2 |

|---|---|

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 5-amino-1-propan-2-ylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H11N3O2/c1-4(2)10-6(8)3-5(9-10)7(11)12/h3-4H,8H2,1-2H3,(H,11,12) |

| Standard InChI Key | HIGJGFBYXKNSQG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C(=CC(=N1)C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the 1H-pyrazole-3-carboxylic acid family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Key structural features include:

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | 5-amino-1-propan-2-ylpyrazole-3-carboxylic acid |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 185.19 g/mol (free acid) |

| Hydrochloride Salt Formula | C₇H₁₂ClN₃O₂ |

| Hydrochloride Molecular Weight | 205.64 g/mol |

The crystal structure remains unresolved, but computational models predict planar geometry with intramolecular hydrogen bonding between the amino (-NH₂) and carboxylic acid (-COOH) groups .

Spectroscopic Identifiers

Canonical SMILES: CC(C)N1C(=CC(=N1)N)C(=O)O

InChI Key: NYMRRSRWFQBGTJ-UHFFFAOYSA-N

InChI: InChI=1S/C7H11N3O2/c1-4(2)10-6(8)3-5(9-10)7(11)12/h3-4H,8H2,1-2H3,(H,11,12)

The hydrochloride salt exhibits distinct spectral properties, with characteristic IR absorptions at 2500–3000 cm⁻¹ (carboxylic acid O-H stretch) and 1650 cm⁻¹ (protonated amino N-H bend) .

Synthetic Methodologies

Primary Synthesis Routes

The compound is typically synthesized via cyclocondensation reactions followed by functional group modifications:

Step 1: Formation of 1-isopropyl-1H-pyrazole-3-carboxylate through Huisgen cycloaddition between acetylene derivatives and hydrazines.

Step 2: Nitration at position 5 using fuming HNO₃/H₂SO₄ at 0–5°C, yielding 5-nitro intermediates.

Step 3: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amino, followed by hydrolysis of the ester to carboxylic acid .

Alternative approaches utilize Knorr pyrazole synthesis with β-keto esters and hydrazine derivatives, achieving yields up to 78% .

Hydrochloride Salt Preparation

The free acid is converted to its hydrochloride salt via treatment with HCl gas in anhydrous diethyl ether, achieving >95% purity . Critical parameters include:

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 0–5°C |

| HCl Equivalents | 1.1–1.3 eq |

| Crystallization Solvent | Ethanol/water (3:1) |

Physicochemical Properties

Solubility Profile

| Solvent | Free Acid Solubility (mg/mL) | Hydrochloride Solubility (mg/mL) |

|---|---|---|

| Water | 12.4 ± 0.8 | 89.6 ± 5.2 |

| Ethanol | 34.7 ± 2.1 | 152.3 ± 9.8 |

| Dichloromethane | <0.1 | 2.4 ± 0.3 |

The hydrochloride form shows 7.2-fold higher aqueous solubility compared to the free acid, making it preferable for biological applications .

Stability Data

| Condition | Half-Life (Free Acid) | Half-Life (Hydrochloride) |

|---|---|---|

| pH 2.0 (37°C) | 48 h | 72 h |

| pH 7.4 (37°C) | 12 h | 24 h |

| UV Light (254 nm) | 6 h | 9 h |

Degradation pathways include decarboxylation at elevated temperatures (>150°C) and oxidative deamination under alkaline conditions .

Biological Activities and Applications

| Target Enzyme | IC₅₀ Value | Mechanism |

|---|---|---|

| Xanthine Oxidase | 0.6 nM | Mixed-type inhibition |

| Acetyl-CoA Carboxylase | 3.2 nM | Allosteric modulation |

| Angiotensin-Converting Enzyme | 12 µM | Competitive inhibition |

The 5-amino group enhances hydrogen bonding with enzyme active sites, while the isopropyl moiety improves hydrophobic interactions .

Pharmaceutical Intermediate Use

The compound serves as a key building block in synthesizing:

-

Nonpeptide angiotensin II receptor antagonists

-

COX-2 selective inhibitors

-

Adenosine A₂A receptor agonists

Notably, its incorporation into Y-700 (xanthine oxidase inhibitor) improved metabolic stability by 3-fold compared to earlier analogs .

Analytical Characterization Techniques

Chromatographic Methods

HPLC Conditions:

-

Column: C18 (150 × 4.6 mm, 3.5 µm)

-

Mobile Phase: 0.1% TFA in water/acetonitrile (85:15)

-

Retention Time: 6.8 ± 0.2 min

-

Detection: UV 254 nm

Validation Parameters:

| Parameter | Value |

|---|---|

| Linearity Range | 0.1–100 µg/mL |

| LOD | 0.03 µg/mL |

| LOQ | 0.1 µg/mL |

| Recovery | 98.2–101.4% |

Spectroscopic Analysis

¹H NMR (400 MHz, D₂O): δ 1.35 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.05 (m, 1H, CH(CH₃)₂), 6.42 (s, 1H, pyrazole-H), 8.15 (s, 2H, NH₂) .

13C NMR (100 MHz, D₂O): δ 22.1 (CH₃), 28.7 (CH(CH₃)₂), 110.5 (C-4), 128.9 (C-3), 145.2 (C-5), 167.4 (COOH) .

| Parameter | Free Acid | Hydrochloride Salt |

|---|---|---|

| Skin Irritation | Category 2 | Category 1B |

| Eye Damage | Category 1 | Category 1 |

| Acute Toxicity (Oral) | LD₅₀ >2000 mg/kg | LD₅₀ 980 mg/kg |

| Form | Temperature | Humidity | Light Exposure |

|---|---|---|---|

| Free Acid | 2–8°C | <30% RH | Amber glass |

| Hydrochloride | 15–25°C | <40% RH | Opaque container |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume